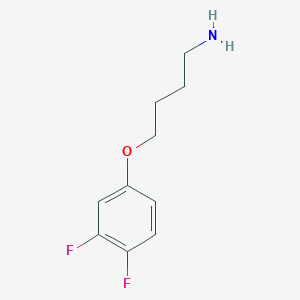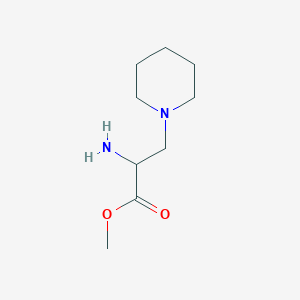
Cyclooctylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctylmethanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclooctyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonamide can be synthesized through the reaction of cyclooctylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Cyclooctylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclooctylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Cyclooctylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooctylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Cyclooctylmethanesulfonamide can be compared with other sulfonamides, such as:
Sulfamethoxazole: Used as an antibacterial agent.
Sulfadiazine: Employed in the treatment of bacterial infections.
Sulfanilamide: One of the earliest sulfonamide drugs.
Uniqueness: this compound is unique due to its cyclooctyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
cyclooctylmethanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H2,10,11,12) |
InChI Key |
OGELQFWLDCYWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
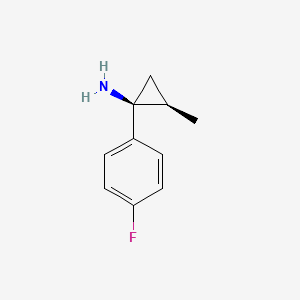
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13252606.png)

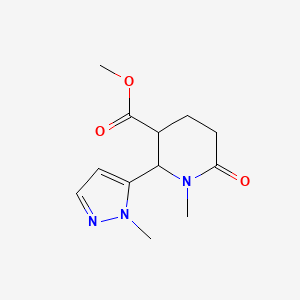
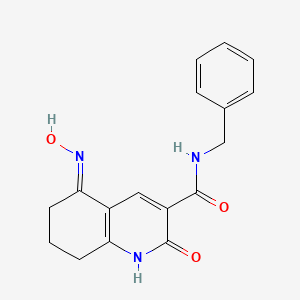
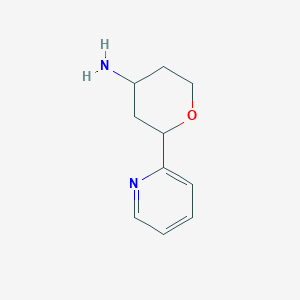
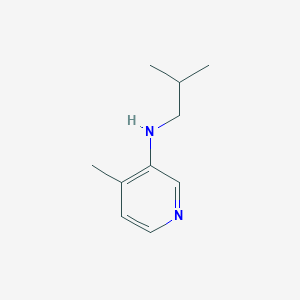

![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
